molecular formula C7H14O2S B8731474 Ethyl (isopropylthio)acetate CAS No. 89794-70-7

Ethyl (isopropylthio)acetate

Cat. No. B8731474
CAS RN: 89794-70-7
M. Wt: 162.25 g/mol
InChI Key: PPMUCFDUTIQTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (isopropylthio)acetate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (isopropylthio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (isopropylthio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89794-70-7

Product Name

Ethyl (isopropylthio)acetate

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

ethyl 2-propan-2-ylsulfanylacetate

InChI

InChI=1S/C7H14O2S/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3

InChI Key

PPMUCFDUTIQTKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To sodium (4.2 g, 0.18 mol) in ethanol (100 mL) was added 2mercaptopropane (20 mL), 0.21 mol) followed by ethyl bromoacetate (10 mL, 0.090 mol). The mixture was stirred for 12 hours, concentrated, partitioned between ether and water and washed with water. The organic phase was dried over MgSO4, evaporated and distilled to afford the desired product. B.P. 58°-62° C. (1 mm).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.